molecular formula C22H31N3OS B11077343 3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11077343
M. Wt: 385.6 g/mol
InChI Key: LUCKAHBUTYENJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule with a fused thienoquinoline core. Let’s break down its name:

    3-amino: Indicates the presence of an amino group (NH₂) at position 3.

    6-tert-butyl: Refers to a tert-butyl group (t-Bu) attached at position 6.

    N-cyclohexyl: Indicates a cyclohexyl group (C₆H₁₁) attached via an amide linkage (N).

    5,6,7,8-tetrahydrothieno[2,3-b]quinoline: Describes the fused bicyclic system containing a thieno ring (5,6,7,8-tetrahydrothieno) and a quinoline ring (quinoline).

    2-carboxamide: The carboxamide functional group (CONH₂) is present at position 2.

Preparation Methods

The synthetic routes for this compound involve several steps, including cyclization, amidation, and functional group transformations. Industrial production methods may vary, but here’s a general outline:

    Cyclization: Start with appropriate precursors to form the fused thienoquinoline core.

    Amidation: Introduce the cyclohexyl amide group.

    Tert-butyl Group Installation: Attach the tert-butyl group.

    Purification and Isolation: Isolate the desired compound.

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on the functional groups, it may undergo oxidation or reduction reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Common Reagents: Palladium catalysts (e.g., Suzuki–Miyaura coupling), reducing agents, and amine reagents.

    Major Products: Various derivatives with modified substituents.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Chemical Biology: Explore its interactions with biological targets.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Targets: Identify molecular targets (e.g., receptors, enzymes).

    Pathways: Understand how it modulates cellular processes.

Comparison with Similar Compounds

    Uniqueness: Highlight features that distinguish it from related compounds.

    Similar Compounds: List other thienoquinolines or structurally related molecules.

Properties

Molecular Formula

C22H31N3OS

Molecular Weight

385.6 g/mol

IUPAC Name

3-amino-6-tert-butyl-N-cyclohexyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C22H31N3OS/c1-22(2,3)14-9-10-17-13(11-14)12-16-18(23)19(27-21(16)25-17)20(26)24-15-7-5-4-6-8-15/h12,14-15H,4-11,23H2,1-3H3,(H,24,26)

InChI Key

LUCKAHBUTYENJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCCC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.